molecular formula C18H27NO5 B2728369 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 1251631-71-6

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone

Cat. No. B2728369
CAS RN: 1251631-71-6
M. Wt: 337.416
InChI Key: XWEONTDAEPRWNI-UHFFFAOYSA-N
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Description

1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has been classified as a designer drug. It was first synthesized in 2014 and has since been used for scientific research purposes.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

  • Study on Piperidine Reactions : One study discusses the nucleophilic aromatic substitution reactions involving piperidine, highlighting its reactions with nitro-group-containing aromatic compounds. This type of research is fundamental to organic chemistry and could have implications for synthesizing related compounds (Pietra & Vitali, 1972).

Lignin Acidolysis

  • Mechanism of β-O-4 Bond Cleavage : Research on the acidolysis of lignin model compounds reveals insights into the mechanisms of bond cleavage, important for understanding the degradation of complex organic polymers and potentially for synthesizing ether compounds like 1-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-(3-methoxyphenoxy)ethanone (Yokoyama, 2015).

Sorption to Soil and Minerals

  • Phenoxy Herbicides in Environment : A study on the sorption of phenoxy herbicides to soil and organic matter is relevant for understanding the environmental behavior of similarly structured compounds, including their stability and potential bioaccumulation (Werner, Garratt, & Pigott, 2012).

Redox Mediators in Organic Pollutant Treatment

  • Enzymatic Remediation of Pollutants : Research into the use of redox mediators with enzymes for the degradation of organic pollutants offers insights into potential applications of related compounds in environmental remediation efforts (Husain & Husain, 2007).

properties

IUPAC Name

1-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-21-10-11-23-13-15-6-8-19(9-7-15)18(20)14-24-17-5-3-4-16(12-17)22-2/h3-5,12,15H,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEONTDAEPRWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)C(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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